

Application Note: Optimal Solvent Systems for ACTH (1-4) Reconstitution

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Compound of Interest

Compound Name: Acth (1-4)

Cat. No.: B7881232

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Molecule: **ACTH (1-4)** (Ser-Tyr-Ser-Met) | MW: ~486.5 Da | Risk Factor: High (Methionine Oxidation)[1][2][3]

Executive Summary & Physicochemical Profile

ACTH (1-4) is the N-terminal tetrapeptide fragment of Adrenocorticotrophic Hormone.[1][2] While short, its sequence (Ser-Tyr-Ser-Met) presents a specific solubility-stability paradox.[1][2] The presence of Tyrosine (Tyr) often necessitates pH adjustment for optimal solubility, while Methionine (Met) is highly susceptible to oxidative degradation into methionine sulfoxide.[1][2][3]

Standard aqueous dissolution (e.g., PBS) is often insufficient for high-concentration stocks (>1 mg/mL) and poses a high risk of oxidation.[1][2][3] This protocol details an Acidic-Anoxic solvent system to maximize solubility while preserving peptide integrity.[1]

Physicochemical Data Table

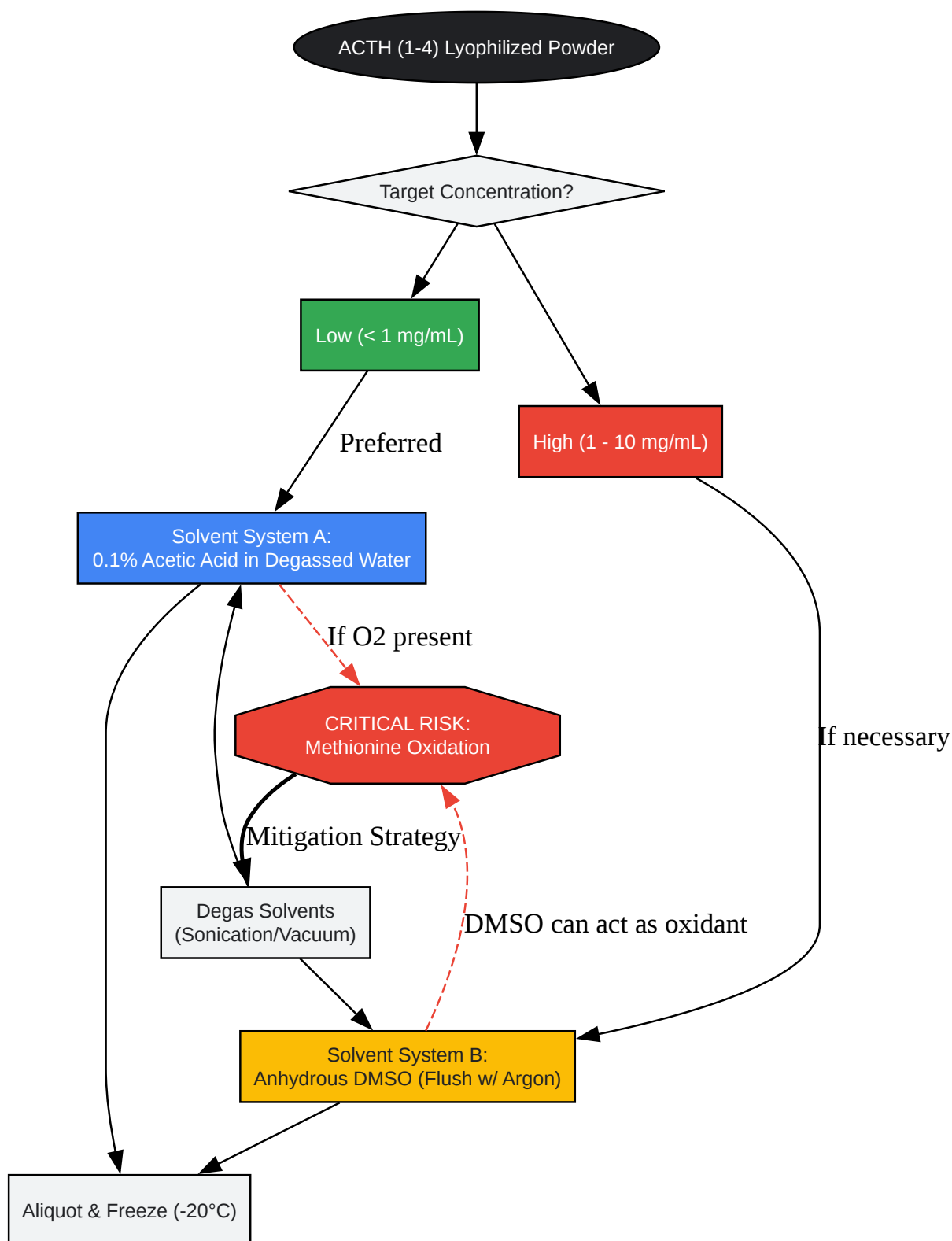
Property	Value	Implication for Handling
Sequence	Ser-Tyr-Ser-Met	Amphipathic character.[1][2]
Solubility (Water)	Slight (0.1 - 1.0 mg/mL)	Risk: Direct water dissolution may yield inconsistent concentrations.[1][2][3]
Isoelectric Point (pI)	-5.5 - 6.0	Avoid pH 5-6 (aggregation risk).[1][2][3] Target pH < 4.0 for stocks.
Hydrophobicity	Moderate (Tyr/Met)	May require organic co-solvent for high conc. (>5 mg/mL).[1][2][3]
Stability Threat	Methionine Oxidation	Critical: Requires degassed solvents and inert gas storage.[1]

Critical Mechanism: The "Met-Ox" Trap

Before reconstitution, researchers must understand the primary failure mode: Methionine Oxidation. Dissolving **ACTH (1-4)** in non-degassed solvents, or using DMSO without precautions, can rapidly convert the hydrophobic Methionine thioether to a hydrophilic sulfoxide.[1][2] This alters the peptide's hydrophobicity profile and biological potency.

Visualization: Degradation & Solubility Logic

The following diagram illustrates the decision logic for solvent selection and the chemical risks involved.



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Caption: Decision matrix for **ACTH (1-4)** solubilization balancing concentration requirements against Methionine oxidation risks.

Recommended Solvent Systems

System A: The "Gold Standard" (Acidic-Anoxic Aqueous)

Best for: General biological assays, concentrations ≤ 1 mg/mL.[1][2] Mechanism: Acetic acid lowers the pH (protonating the amine groups), moving the peptide away from its pI (~5.7) and enhancing the solubility of the Tyrosine residue.

- Solvent: 0.1% (v/v) Acetic Acid in HPLC-grade Water.
- Preparation:
 - Mix Acetic Acid and Water.[1][4]
 - Degas the solution under vacuum for 15 minutes or purge with Helium/Nitrogen for 10 minutes (Crucial for Met stability).

System B: The High-Concentration Stock (Organic)

Best for: High-concentration stocks (>1 mg/mL) or hydrophobic applications.[1][2][3]

Mechanism: DMSO disrupts secondary structures and solubilizes the hydrophobic Met/Tyr faces. Warning: DMSO can accelerate Methionine oxidation if the DMSO is old or contains peroxides. Use only fresh, high-grade anhydrous DMSO.[1]

- Solvent: Sterile, Anhydrous DMSO (Dimethyl Sulfoxide).[1][2][3]
- Preparation: Use a fresh ampoule of DMSO. Flush headspace with Argon immediately after opening.[1]

Detailed Protocol: Reconstitution & Storage

Step 1: Environmental Control[1]

- Allow the lyophilized peptide vial to equilibrate to room temperature before opening. This prevents atmospheric moisture condensation (hygroscopicity) which causes hydrolysis.[1][2]

[3]

- Work in a clean environment.[1] If using System B (DMSO), ensure tips and tubes are compatible (polypropylene).[1][2][3]

Step 2: Dissolution (System A - 0.1% Acetic Acid)[1][2][3]

- Calculate the volume required for a 1 mg/mL stock.
 - Example: For 1 mg peptide, use 1 mL of degassed 0.1% Acetic Acid.
- Add the solvent to the vial.
- Do NOT vortex vigorously. Vortexing introduces oxygen bubbles (oxidation risk).[1][2][3] Instead, swirl gently or use a pipette to mix up and down.
- If particles persist, sonicate briefly (5-10 seconds) in a water bath.

Step 3: Dilution to Working Concentration

- For biological assays (cell culture/in vivo), dilute the Stock Solution (System A or B)[1][2][3] into your assay buffer (e.g., PBS or Media).[1][2][3]
- Rule of Thumb: Keep the final organic/acid concentration low.
 - If using Acetic Acid stock: The buffering capacity of PBS is usually sufficient to neutralize the small amount of acid upon 1:10 or 1:100 dilution.
 - If using DMSO stock: Ensure final DMSO concentration is < 0.1% to avoid cytotoxicity.

Step 4: Storage (The "Aliquot Rule")[1][2][3]

- Never refreeze the bulk stock.
- Aliquot the stock solution into single-use volumes (e.g., 20 μ L or 50 μ L) using low-protein-binding tubes.
- Overlay with Nitrogen/Argon: Gently blow inert gas into the tube before closing to displace oxygen.

- Store at -20°C (stable for ~3 months) or -80°C (stable for ~6-12 months).

Quality Control & Troubleshooting

Observation	Probable Cause	Corrective Action
Precipitation upon adding PBS	pH Shock (Isoelectric precipitation)	The dilution brought the pH to ~5. ^{[1][2]} Fix: Dilute into a buffer with a stronger capacity or adjust pH slightly away from 5.7.
Loss of Activity	Methionine Oxidation	Did you degas the solvent? Fix: Use fresh peptide; add reducing agent (e.g., 1 mM DTT) if assay permits.
Incomplete Dissolution	Peptide Aggregation	Fix: Add a small amount of Acetic Acid (up to 10%) or switch to System B (DMSO) for the initial stock. ^{[1][2][3]}

References

- Cayman Chemical. **ACTH (1-4)** (trifluoroacetate salt) Product Information & Solubility.^[1]
^{[2][3]}
- Sigma-Aldrich. Peptide Stability and Potential Degradation Pathways (Methionine Oxidation).
^{[1][2][3]}[Link](#)
- Bachem. Technical Note: Peptide Solubility and Handling Guidelines.[Link](#)
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